An In-depth Technical Guide to the Synthesis and Characterization of Copper(I) Thiophene-2-carboxylate
An In-depth Technical Guide to the Synthesis and Characterization of Copper(I) Thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper(I) thiophene-2-carboxylate (B1233283) (CuTC) is a versatile organometallic compound that has garnered significant interest in the scientific community.[1] As a coordination complex, it consists of a copper(I) cation bonded to the carboxylate of thiophene-2-carboxylic acid.[2] This tan to red-brown, air-stable powder is particularly valued as a catalyst in a variety of organic transformations, most notably in Ullmann-type coupling reactions.[3][4] Its utility extends to other significant reactions, including modified Stille cross-couplings and stereoselective formation of enamides.[4][5] The thiophene-2-carboxylate ligand plays a crucial role in the complex's stability and catalytic activity.[3] This guide provides a comprehensive overview of the synthesis and characterization of Copper(I) thiophene-2-carboxylate, presenting detailed experimental protocols, tabulated data for easy comparison, and visualizations of key processes.
Synthesis of Copper(I) Thiophene-2-carboxylate
The most common and established method for synthesizing Copper(I) thiophene-2-carboxylate involves the reaction of thiophene-2-carboxylic acid with a copper(I) salt, typically copper(I) oxide (Cu₂O).[3] The reaction is generally carried out in a solvent that allows for the azeotropic removal of water, which drives the reaction to completion.[4]
Experimental Protocol
A detailed experimental protocol for the synthesis of Copper(I) thiophene-2-carboxylate is provided below.
Materials:
-
Thiophene-2-carboxylic acid
-
Copper(I) oxide (Cu₂O)
-
Methanol (B129727) (dry)
-
Ether (dry)
-
Hexane
Equipment:
-
Round-bottomed flask (250 mL)
-
Dean-Stark trap
-
Condenser
-
Heating mantle
-
Vacuum filtration apparatus with an inverted funnel
-
Schlenk line or argon/nitrogen source
Procedure:
-
To a 250 mL round-bottomed flask, add thiophene-2-carboxylic acid (60 g, 0.47 mol) and copper(I) oxide (16.7 g, 0.12 mol).
-
Add toluene (180 mL) to the flask.
-
Equip the flask with a Dean-Stark trap and a condenser.
-
Heat the mixture to reflux overnight, allowing for the azeotropic removal of water.
-
After reflux, cool the brown/red suspension to 60 °C.
-
Filter the product under an inert atmosphere (argon or nitrogen) using an inverted funnel and vacuum filtration.
-
Wash the filter cake with dry methanol to remove any unreacted thiophene-2-carboxylic acid.
-
Subsequently, wash the filter cake with dry ether until the eluent runs colorless.
-
Perform a final wash with a small amount of hexane.
-
Dry the product under a stream of inert gas and then further dry under vacuum.
The resulting product is a dark brown/red, air-stable powder with a typical yield of around 80%. While the final product is air-stable, it is somewhat air-sensitive when wet with solvent.
Characterization of Copper(I) Thiophene-2-carboxylate
Comprehensive characterization is essential to confirm the identity and purity of the synthesized Copper(I) thiophene-2-carboxylate. The following sections detail the key analytical techniques used for this purpose.
General Properties
A summary of the general properties of Copper(I) thiophene-2-carboxylate is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | C₅H₃CuO₂S | [6] |
| Molecular Weight | 190.69 g/mol | [6] |
| Appearance | Tan to red-brown powder | [3] |
| CAS Number | 68986-76-5 | [6] |
Spectroscopic Characterization
Infrared (IR) Spectroscopy
Nuclear Magnetic Resonance (NMR) Spectroscopy
As a Cu(I) complex with a d¹⁰ electronic configuration, Copper(I) thiophene-2-carboxylate is expected to be diamagnetic, making it amenable to NMR spectroscopy.[8][9] However, obtaining high-resolution NMR spectra for copper(I) complexes can be challenging due to the quadrupolar nature of the copper nucleus, which can lead to broad signals.[8] In a hypothetical ¹H NMR spectrum, the disappearance of the acidic proton from the carboxylic acid would confirm salt formation. Additionally, shifts in the signals of the thiophene (B33073) ring protons compared to the free ligand would be expected due to the change in the electronic environment upon coordination to copper.[3] To date, a detailed NMR analysis of isolated CuTC has not been reported in the literature.
Structural Characterization
X-ray Diffraction (XRD)
The definitive determination of the solid-state structure of Copper(I) thiophene-2-carboxylate would be achieved through single-crystal X-ray diffraction. However, a published crystal structure for CuTC is not currently available. It is suggested that CuTC likely forms a coordination polymer in the solid state.[10] Studies on related copper carboxylate complexes have revealed various structural motifs, including dimeric "paddle-wheel" structures for some Cu(II) carboxylates.[11] For instance, a related copper(I) thiophene-2-thiocarboxylate complex, [(Ph₃P)₂Cu(SCOth)], was found to have a distorted tetrahedral geometry around the copper(I) center.[3]
Thermal Analysis
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Thermal analysis techniques such as TGA and DSC are employed to evaluate the thermal stability and decomposition profile of a compound. While specific TGA and DSC data for Copper(I) thiophene-2-carboxylate are not available in the reviewed literature, studies on other copper carboxylates show that they typically decompose upon heating to yield copper oxides.[12] The decomposition temperature and profile would be influenced by the nature of the carboxylate ligand.
Visualizing Experimental and Logical Workflows
To better illustrate the processes involved in the study of Copper(I) thiophene-2-carboxylate, the following diagrams have been generated using the DOT language.
Biological Activity and Signaling Pathways
Direct studies on the specific biological signaling pathways modulated by Copper(I) thiophene-2-carboxylate are limited. However, the biological activities of copper complexes and thiophene-containing compounds have been investigated.
Copper is an essential trace element involved in numerous biological processes, and its homeostasis is tightly regulated.[13] Dysregulation of copper levels can impact various cellular signaling pathways, including those involved in cell proliferation and oxidative stress.[13][14] Copper complexes have been explored for their potential as therapeutic agents, exhibiting a range of biological activities.[10]
Thiophene-2-carboxylic acid and its derivatives have also been studied for their biological effects. For instance, thiophene-2-carboxylic acid has been shown to exhibit phytogrowth-inhibitory activity.[2] The metabolism of thiophene-containing drugs can lead to the formation of reactive metabolites, which can have toxicological implications.[5]
Given the lack of specific data for CuTC, a generalized diagram illustrating the potential interactions of copper compounds in a biological context is presented.
Conclusion
Copper(I) thiophene-2-carboxylate is a valuable and accessible catalyst for a range of organic reactions. Its synthesis from readily available starting materials is straightforward, and its air-stable nature makes it convenient to handle. While its general properties are well-documented, a comprehensive and quantitative characterization, particularly regarding its solid-state structure and thermal properties, remains an area for further investigation. The biological activities of this specific compound are not well-defined, though the known roles of copper in biology and the activities of thiophene derivatives suggest potential for further study in the context of drug development and cellular biology. This guide provides a solid foundation for researchers and scientists working with or interested in the synthesis and characterization of this important copper(I) complex.
References
- 1. Copper signalling: causes and consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytogrowth-inhibitory activities of 2-thiophenecarboxylic acid and its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies of synthesis, structural features of Cu(I) thiophene-2-thiocarboxylates and unprecedented desulfurization of Cu(II) thiocarboxylate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Biological Activities of Thiophenes | Encyclopedia MDPI [encyclopedia.pub]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. (Cu) Copper NMR [chem.ch.huji.ac.il]
- 9. Paramagnetic copper(II) and diamagnetic copper(I) complexes with N3S2 and N2S2 ligands: an EPR and 1H NMR study | Journal de Chimie Physique et de Physico-Chimie Biologique [jcp.edpsciences.org]
- 10. Copper and Its Complexes in Medicine: A Biochemical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Copper homeostasis and copper-induced cell death in the pathogenesis of cardiovascular disease and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
